(6E)-nona-6,8-dien-2-one

Description

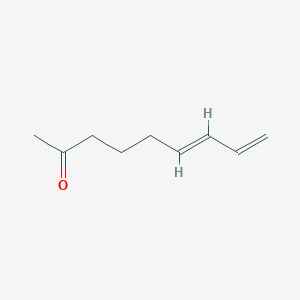

(6E)-Nona-6,8-dien-2-one is a linear aliphatic ketone with conjugated double bonds at positions 6 and 6. Its IUPAC name reflects the (E)-configuration at the 6th carbon and the ketone functional group at the 2nd position. While structurally distinct from cyclic terpenoids like carvone, it shares functional similarities as a dienone, contributing to its reactivity and applications. This compound is synthetically produced and utilized as a flavoring agent in the food industry, recognized under FEMA (Flavor and Extract Manufacturers Association) regulations . Its linear structure contrasts with cyclic terpenes, influencing its physical properties such as volatility and solubility.

Properties

CAS No. |

136429-52-2 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(6E)-nona-6,8-dien-2-one |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5H,1,6-8H2,2H3/b5-4+ |

InChI Key |

KFDHBYPUZXIJQT-SNAWJCMRSA-N |

SMILES |

CC(=O)CCCC=CC=C |

Isomeric SMILES |

CC(=O)CCC/C=C/C=C |

Canonical SMILES |

CC(=O)CCCC=CC=C |

Synonyms |

6,8-Nonadien-2-one, (E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Divergence: this compound lacks the cyclic or branched substituents seen in carvone and solanone, resulting in higher flexibility and lower boiling points compared to its cyclic counterparts . Solanone (C₁₃H₂₂O) features additional methyl and isopropyl groups, enhancing its hydrophobicity and stability in lipid-rich environments like tobacco .

Functional Group Reactivity: The conjugated dienone system in this compound facilitates [4+2] cycloaddition reactions, whereas carvone’s cyclic structure limits such reactivity but enhances its enantioselective interactions in chiral synthesis . Bicyclo[3.2.2]nona-6,8-dien-3-one’s rigid structure prevents unwanted polymerization, making it suitable for photoresist materials in semiconductor manufacturing .

Pharmacological and Toxicological Profiles

- This compound: Limited toxicity data available, but regulatory approvals (e.g., FEMA) suggest safe use in food products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.